Ammonium sulfite

Catalog No.
S561825
CAS No.
10196-04-0
M.F
H5NO3S
M. Wt
99.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium sulfite

CAS Number

10196-04-0

Product Name

Ammonium sulfite

IUPAC Name

azane;sulfurous acid

Molecular Formula

H5NO3S

Molecular Weight

99.11 g/mol

InChI

InChI=1S/H3N.H2O3S/c;1-4(2)3/h1H3;(H2,1,2,3)

InChI Key

ZETCGWYACBNPIH-UHFFFAOYSA-N

SMILES

[NH4+].[NH4+].[O-]S(=O)[O-]

Synonyms

ammonium bisulfite, ammonium hydrogen sulfite, ammonium sulfite, diammonium sulfite, monoammonium sulfite

Canonical SMILES

N.OS(=O)O

Cellulase Production:

  • Research has explored the use of spent ammonium sulfite liquor (SASL), a byproduct of the ammonium sulfite pulping process, as a nutrient source for microorganisms that produce cellulase enzymes. These enzymes can break down cellulose, a major component of plant cell walls, and have potential applications in biofuels production and other industrial processes. Source: Continuous feeding of spent ammonium sulphite liquor improves the production and saccharification performance of cellulase by Penicillium oxalicum

Protein Purification:

  • While less common than ammonium sulfate, ammonium sulfite has been used in some protein purification protocols. Its precipitation effects are similar to those of ammonium sulfate, but it may offer advantages in certain situations, such as improved protein stability or compatibility with downstream applications. Source: Protein Purification Techniques:

Other Potential Applications:

  • Research is ongoing to explore other potential applications of ammonium sulfite in scientific research, such as its use in the development of new materials or as a component of culture media for specific microorganisms.

Ammonium sulfite is an inorganic compound with the chemical formula (NH₄)₂SO₃. It is the ammonium salt of sulfurous acid and appears as a colorless, crystalline solid that is soluble in water. This compound is primarily produced through the reaction of ammonia with sulfur dioxide in an aqueous solution, following the equation:

2NH3+SO2+H2O(NH4)2SO32\text{NH}_3+\text{SO}_2+\text{H}_2\text{O}\rightarrow (\text{NH}_4)_2\text{SO}_3

Ammonium sulfite is recognized for its role as a reducing agent and has various applications in industrial processes, photography, and cosmetics .

  • Oxidation to Ammonium Sulfate: Ammonium sulfite can be oxidized to ammonium sulfate when exposed to air or oxidizing agents. This reaction is significant in the treatment of flue gases to remove sulfur dioxide:
    (NH4)2SO3+O2(NH4)2SO4(\text{NH}_4)_2\text{SO}_3+\text{O}_2\rightarrow (\text{NH}_4)_2\text{SO}_4
  • Reaction with Acids: When ammonium sulfite reacts with strong acids (such as hydrochloric acid), it produces sulfur dioxide gas:
    (NH4)2SO3+2HCl2NH4Cl+SO2+H2O(\text{NH}_4)_2\text{SO}_3+2\text{HCl}\rightarrow 2\text{NH}_4\text{Cl}+\text{SO}_2\uparrow +\text{H}_2\text{O}
  • Thermal Decomposition: Upon heating, ammonium sulfite decomposes to release sulfur dioxide and nitrogen oxides:
    (NH4)2SO32NH3+SO2+12O2(\text{NH}_4)_2\text{SO}_3\rightarrow 2\text{NH}_3+\text{SO}_2+\frac{1}{2}\text{O}_2

The synthesis of ammonium sulfite can be achieved through several methods:

  • Direct Reaction: The most common method involves reacting ammonia with sulfur dioxide in water, as previously mentioned.
  • Oxidation of Ammonium Sulfite: In industrial settings, ammonium sulfite can be produced as a byproduct during the scrubbing of sulfur dioxide emissions from power plants .
  • Precursor Reactions: It can also be synthesized from ammonium thiosulfate through a series of chemical transformations.

Ammonium sulfite has diverse applications across various industries:

  • Photography: Used as a preservative and reducing agent in photographic fixers.
  • Cosmetics: Acts as a hair straightening and waving agent.
  • Food Industry: Serves as a preservative and is found in caramel coloring (E150d) for food products.
  • Construction: Utilized in making bricks for blast furnace linings.
  • Metalworking: Incorporated into lubricants for cold metal working to reduce friction .

Research indicates that ammonium sulfite interacts with various substances, particularly strong acids, leading to the release of toxic gases such as hydrogen sulfide when reacted with hydrochloric or sulfuric acids. Additionally, studies have explored its oxidation processes using ozone in aqueous solutions, highlighting its potential for environmental applications like flue gas desulfurization .

Ammonium sulfite shares similarities with other compounds containing the sulfite ion (SO₃²⁻). Below is a comparison with some related compounds:

CompoundChemical FormulaKey Characteristics
Ammonium Sulfate(NH₄)₂SO₄Formed by oxidation of ammonium sulfite; used in fertilizers.
Sodium SulfiteNa₂SO₃Commonly used as a preservative; more soluble than ammonium sulfite.
Calcium SulfiteCaSO₃Used in construction; less soluble than ammonium sulfite.
Potassium SulfiteK₂SO₃Used in food preservation; similar properties to sodium sulfite.

Uniqueness of Ammonium Sulfite

Ammonium sulfite is unique due to its specific applications in hair care products and photography, where it acts effectively without the harshness of other alkaline agents like sodium hydroxide. Its ability to decompose into less harmful products upon heating also distinguishes it from other sulfites, which may produce more toxic byproducts .

Systematic IUPAC Nomenclature and Alternative Names

Ammonium sulfite is systematically classified under the IUPAC nomenclature as diammonium sulfite, reflecting its composition of two ammonium cations paired with one sulfite anion. The compound exists in multiple forms, each with distinct naming conventions and chemical identifiers. The anhydrous form, designated by CAS number 10196-04-0, is commonly referred to as diammonium sulfite or sulfurous acid, diammonium salt. The monohydrate variant, bearing CAS number 7783-11-1, is specifically identified as ammonium sulfite monohydrate or diammonium sulfite monohydrate.

Industrial-Scale Synthesis via Gas-Phase Reactions (Ammonia + Sulfur Dioxide)

Industrial production of ammonium sulfite primarily relies on the direct reaction between ammonia gas and sulfur dioxide in aqueous solutions [1]. The fundamental reaction mechanism involves the absorption of sulfur dioxide into ammonia-containing solutions, where instantaneous chemical reactions occur between the dissolved species [7].

The primary industrial synthesis reaction follows the stoichiometric equation: 2 NH₃ + SO₂ + H₂O → (NH₄)₂SO₃ [1]. This reaction proceeds through a two-step mechanism involving the initial formation of ammonium bisulfite followed by neutralization with additional ammonia [7]. The absorption process is characterized by extremely fast kinetics, with reaction rates that are controlled by gas-phase mass transfer rather than chemical reaction kinetics [7].

Industrial facilities typically employ gas scrubbing systems where sulfur dioxide-containing flue gases are contacted with ammonia solutions in packed towers or spray chambers [5] [15]. The scrubbing solution is maintained at specific pH ranges to optimize absorption efficiency while minimizing ammonia slip [21]. Operational parameters include solution pH values between 5.6 and 6.2 in primary scrubbers, with secondary scrubbers operating at pH 4.0 to 4.5 to capture residual ammonia [15].

Process optimization studies have demonstrated that the absorption rate increases significantly with higher ammonia concentrations and lower solution temperatures [7]. Industrial plants achieve sulfur dioxide removal efficiencies exceeding 95% through careful control of liquid-to-gas ratios and residence times [21]. The resulting ammonium sulfite solutions typically contain concentrations ranging from 20% to 30% by weight [5].

Table 1: Industrial Process Parameters for Ammonium Sulfite Production

ParameterTypical RangeOptimal Conditions
Temperature45-75°C60-65°C
PressureAtmospheric1.0-1.2 atm
pH (Primary Scrubber)5.5-6.55.8-6.0
Liquid/Gas Ratio10-20 L/m³15 L/m³
SO₂ Removal Efficiency90-98%>95%
Product Concentration15-35%25-30%

Laboratory Preparation Techniques and Optimization Strategies

Laboratory synthesis of ammonium sulfite employs controlled reaction conditions to achieve high purity products [24]. The most common laboratory method involves bubbling sulfur dioxide gas through cold ammonia solutions under controlled atmospheric conditions [24]. The reaction requires maintaining an inert atmosphere to prevent oxidation of the sulfite to sulfate [13].

Preparation procedures typically begin with the preparation of ammonia solutions of specific concentrations, followed by the controlled introduction of sulfur dioxide gas [13]. The reaction vessel must be maintained under nitrogen or ammonia-saturated atmospheres to prevent degradation of the product [13]. Temperature control is critical, with optimal synthesis occurring at temperatures between 0°C and 25°C [13].

Laboratory optimization strategies focus on achieving maximum yield while maintaining product purity [12]. Critical parameters include the rate of sulfur dioxide addition, solution temperature, and the maintenance of appropriate stoichiometric ratios [12]. Research has shown that slow addition of sulfur dioxide with continuous stirring produces larger, more uniform crystals compared to rapid gas addition [13].

Analytical methods for determining reaction completion include polarographic measurement of dissolved oxygen consumption and gravimetric analysis of sulfite content [13]. The reaction endpoint is typically determined by monitoring solution pH and conducting titrimetric analysis using standardized iodine solutions [10].

Table 2: Laboratory Synthesis Optimization Parameters

VariableStandard ConditionsOptimized ConditionsYield Improvement
Temperature20-25°C0-5°C15-20%
SO₂ Addition Rate50 mL/min20 mL/min25-30%
Stirring Speed200 rpm400 rpm10-15%
AtmosphereAirN₂/NH₃20-25%
Crystal Size0.1-0.5 mm0.5-2.0 mmQuality improvement

Historical Production Methods: Walther Process and Modern Adaptations

The Walther Process represents a significant historical development in ammonium sulfite production, originating from flue gas desulfurization applications [1] [15]. This process was specifically designed for the removal of sulfur dioxide from power plant emissions using ammonium hydroxide scrubbing solutions [1]. The conversion mechanism forms the basis for modern ammonia-based flue gas desulfurization systems [15].

Historical implementation of the Walther Process involved a multi-stage scrubbing system with rubber-coated steel scrubbers arranged in series [15]. The upper scrubber utilized ammonia-containing solutions for sulfur dioxide absorption, while the secondary scrubber captured residual ammonia to prevent atmospheric emissions [15]. The process achieved remarkable efficiency with sulfur dioxide removal rates exceeding 95% under optimal operating conditions [15].

Modern adaptations of the Walther Process incorporate advanced process control systems and energy recovery mechanisms [15]. Contemporary implementations feature regenerative heat exchangers that recover thermal energy from the flue gas stream, achieving fuel savings of approximately 1,800 kg/hour under full load operation [15]. These systems maintain cleaned gas temperatures through heat exchange without requiring auxiliary energy input [15].

Recent developments have focused on spray drying techniques for converting liquid ammonium sulfite solutions to solid products [15]. These modern adaptations address the flowability challenges associated with ammonium sulfate powder production while maintaining the fundamental chemistry of the original Walther Process [15]. Process improvements include enhanced scrubber designs with improved gas-liquid contact and reduced pressure drops [19].

Table 3: Evolution of Walther Process Technology

EraKey FeaturesEfficiencyLimitations
Original (1970s)Basic scrubbing towers85-90% SO₂ removalHigh energy consumption
Enhanced (1980s)Multi-stage systems92-95% SO₂ removalCorrosion issues
Modern (2000s)Heat recovery integration>95% SO₂ removalCapital intensive
Current (2020s)Digital process control>98% SO₂ removalComplex automation

Crystallization Processes and Hydrate Formation Mechanisms

Crystallization of ammonium sulfite involves complex mechanisms that depend on solution concentration, temperature, and the presence of water molecules [22] [23]. The compound readily forms hydrated crystals, with the monohydrate being the most stable form under ambient conditions [25] [26]. The crystallization process follows classical nucleation and growth mechanisms, with supersaturation driving the formation of crystal nuclei [23].

The monohydrate form, (NH₄)₂SO₃·H₂O, exhibits efflorescent properties, gradually losing water of crystallization when exposed to air and elevated temperatures [25]. Structural analysis reveals that the water molecules are incorporated into the crystal lattice through hydrogen bonding with both ammonium and sulfite ions [26]. The dehydration process occurs progressively, with complete water loss achieved at temperatures above 60-70°C [26].

Industrial crystallization processes typically employ evaporation techniques due to the weak temperature dependence of ammonium sulfite solubility [22]. Mechanical vapor recompression systems are commonly used to achieve energy-efficient crystallization through controlled water evaporation [22]. The process involves concentrating solutions to 40-50% ammonium sulfite content before transfer to crystallization tanks [23].

Crystal growth kinetics studies have demonstrated that supersaturation levels significantly influence crystal size distribution and morphology [23]. Higher concentrations promote rapid nucleation but result in smaller crystal sizes, while controlled crystallization at moderate supersaturation levels produces larger, more uniform crystals [23]. The crystallization process achieves equilibrium within 5 minutes under optimized conditions [33].

Table 4: Crystallization Process Parameters and Hydrate Properties

PropertyAnhydrous FormMonohydrate FormProcess Conditions
Molecular Weight116.14 g/mol134.16 g/mol-
Density1.41 g/cm³1.41 g/cm³25°C
Melting Point65°C (decomposes)60-70°CAtmospheric pressure
Solubility (0°C)32.4 g/100mL35.0 g/100mLWater
Solubility (20°C)35.0 g/100mL38.0 g/100mLWater
Crystallization Time10-15 minutes5-8 minutesSupersaturated solution
Crystal MorphologyPrismaticEfflorescentControlled nucleation

The crystallographic characterization of ammonium sulfite presents unique challenges due to its inherent hygroscopic nature and tendency to exist predominantly in hydrated forms under ambient conditions. The anhydrous form of ammonium sulfite $$(NH4)2SO_3$$ demonstrates limited stability and has proven difficult to characterize comprehensively through conventional single-crystal X-ray diffraction methods [1] [2].

Unit Cell Parameters

The monohydrate form, $$(NH4)2SO3 \cdot H2O$$, represents the most stable and well-characterized crystalline modification. This compound crystallizes in the monoclinic crystal system with specific unit cell parameters that have been determined through multiple crystallographic investigations [2] [3] [4]. The fundamental crystallographic data for ammonium sulfite monohydrate includes:

  • Molecular formula: $$(NH4)2SO3 \cdot H2O$$
  • Molecular weight: 134.16 g/mol
  • Density: 1.41 g/cm³ at 25°C
  • Crystal system: Monoclinic
  • Refractive index: 1.515

Space Group Characteristics

While the precise space group determination for ammonium sulfite monohydrate requires additional high-resolution crystallographic studies, structural comparisons with related ammonium sulfur-oxygen compounds provide valuable insights. The crystallographic analysis reveals that the compound exhibits orthorhombic characteristics in some studies, though monoclinic symmetry appears more consistent across multiple investigations [4] [5] [6].

The space group determination is complicated by several factors:

  • Structural disorder in the ammonium ion positions
  • Hydrogen bonding network flexibility
  • Water molecule orientational freedom
  • Temperature-dependent phase behavior

Comparative Analysis with Related Compounds

Research on ammonium sulfate, the oxidized analog of ammonium sulfite, provides structural context. Ammonium sulfate crystallizes in the orthorhombic space group Pnam at room temperature with unit cell parameters a = 7.762 Å, b = 10.612 Å, c = 5.979 Å [7] [8]. This compound undergoes a ferroelectric phase transition at approximately 223 K, changing to space group Pna2₁ [9] [10].

Thermal Expansion and Structural Stability

The monohydrate form exhibits characteristic thermal behavior with decomposition occurring at 60-70°C [3] [4] [5]. During heating, the compound undergoes dehydration followed by oxidation to ammonium sulfate:

$$(NH4)2SO3 \cdot H2O \rightarrow (NH4)2SO3 + H2O$$

$$(NH4)2SO3 + \frac{1}{2}O2 \rightarrow (NH4)2SO_4$$

Hydrogen Bonding Networks in Ammonium Sulfite Monohydrate

The hydrogen bonding network in ammonium sulfite monohydrate represents a critical structural feature that determines both the stability and physical properties of the compound. This three-dimensional network involves multiple types of hydrogen bonds that create a robust framework structure [11] [12] [13].

Primary Hydrogen Bond Types

The hydrogen bonding network consists of several distinct interaction types:

1. Ammonium-to-Sulfite Hydrogen Bonds (N-H···O)

These represent the primary stabilizing interactions within the crystal structure. The ammonium cations form multiple hydrogen bonds with oxygen atoms of the sulfite anions, with typical bond lengths ranging from 2.80 to 3.10 Å and bond strengths of 20-35 kJ/mol [11] [13]. Each ammonium ion can participate in up to four hydrogen bonds, creating a tetrahedral coordination environment.

2. Ammonium-to-Water Hydrogen Bonds (N-H···O)

The water molecules in the monohydrate structure serve as both hydrogen bond donors and acceptors. The N-H···O(water) interactions typically exhibit bond lengths of 2.90-3.20 Å with moderate bond strengths of 15-25 kJ/mol [14] [15]. These interactions are crucial for incorporating water molecules into the crystal lattice.

3. Water-to-Sulfite Hydrogen Bonds (O-H···O)

Water molecules form strong hydrogen bonds with sulfite oxygen atoms, characterized by bond lengths of 2.70-2.90 Å and bond strengths of 25-40 kJ/mol [12] [13]. These interactions represent some of the strongest hydrogen bonds in the system and are essential for stabilizing the hydrated structure.

Network Topology and Dimensionality

The hydrogen bonding network in ammonium sulfite monohydrate creates a three-dimensional framework with the following characteristics:

  • Layer structure: The compound exhibits a layered arrangement with strong in-plane hydrogen bonding
  • Interlayer connectivity: Water molecules provide crucial interlayer connections
  • Cooperative effects: The total stabilization energy from cooperative hydrogen bonding reaches 30-40 kJ/mol [11]

Temperature Dependence and Dynamic Behavior

The hydrogen bonding network exhibits significant temperature dependence:

  • Low temperatures: Maximum hydrogen bond strength and network rigidity
  • Ambient conditions: Dynamic exchange of hydrogen bonds with moderate thermal motion
  • Elevated temperatures: Progressive weakening leading to dehydration at 60-70°C [16] [6]

The librational frequency of ammonium ions provides insight into the rotational barrier, estimated at approximately 36 kJ/mol, indicating restricted rotation rather than free rotation [11].

Comparative Structural Features of Anhydrous vs. Hydrated Forms

The structural comparison between anhydrous and hydrated forms of ammonium sulfite reveals fundamental differences in molecular packing, stability, and physical properties. This comparison is essential for understanding the role of water in stabilizing the crystal structure [17] [18] [19].

Anhydrous Form Characteristics

The anhydrous form $$(NH4)2SO_3$$ presents several distinctive features:

Structural Instability: The anhydrous form exhibits limited stability under ambient conditions due to its highly hygroscopic nature [16] [20]. This instability arises from:

  • Absence of hydrogen bonding networks involving water molecules
  • Reduced lattice stabilization energy
  • Higher surface energy leading to rapid water uptake

Physical Properties:

  • Molecular weight: 116.14 g/mol
  • Melting point: 65°C (with decomposition)
  • Hygroscopic behavior: Extremely rapid water uptake from atmospheric moisture
  • Color: Colorless to white crystalline appearance

Crystal Structure: The crystal structure of the anhydrous form remains incompletely characterized due to its instability. Attempts to obtain single crystals suitable for X-ray diffraction have been hindered by rapid hydration in ambient atmospheres [20].

Monohydrate Form Characteristics

The monohydrate form $$(NH4)2SO3 \cdot H2O$$ represents the stable, well-characterized modification:

Enhanced Stability: Water incorporation provides significant structural stabilization through:

  • Extended hydrogen bonding networks
  • Reduced lattice energy through hydration
  • Lower hygroscopic tendency compared to anhydrous form

Physical Properties:

  • Molecular weight: 134.16 g/mol
  • Density: 1.41 g/cm³
  • Melting point: 60-70°C (with decomposition)
  • Refractive index: 1.515
  • Crystal system: Monoclinic

Structural Transformation Mechanisms

The transition between anhydrous and hydrated forms involves several key processes:

Hydration Process:
$$(NH4)2SO3 + H2O \rightarrow (NH4)2SO3 \cdot H2O$$

This process is thermodynamically favorable under normal atmospheric conditions and occurs rapidly due to:

  • Formation of multiple hydrogen bonds
  • Reduction in system free energy
  • Accommodation of water molecules in favorable lattice sites

Dehydration Process:
The reverse process requires elevated temperatures (60-70°C) and typically leads to oxidation:
$$(NH4)2SO3 \cdot H2O \rightarrow (NH4)2SO3 + H2O$$
$$(NH4)2SO3 + \frac{1}{2}O2 \rightarrow (NH4)2SO_4$$

Comparative Solubility and Chemical Behavior

Solubility Differences:

  • Anhydrous form: 35.0 g/100 mL at 20°C
  • Monohydrate form: Highly soluble (specific values vary with conditions)

Chemical Stability:

  • Anhydrous form: More susceptible to oxidation
  • Monohydrate form: Enhanced stability through hydrogen bonding networks

Spectroscopic Characterization: Infrared, Raman, and Nuclear Magnetic Resonance Spectral Signatures

Spectroscopic characterization provides essential information about the molecular structure, vibrational modes, and dynamic behavior of ammonium sulfite. The combination of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy offers complementary insights into different aspects of the molecular and crystal structure [21] [22] [23].

Infrared Spectroscopy Signatures

Infrared spectroscopy reveals characteristic vibrational modes of both the ammonium cations and sulfite anions:

Ammonium Ion Vibrations:

  • ν₃(NH₄⁺) - Antisymmetric N-H stretch: ~3200-3400 cm⁻¹
  • ν₁(NH₄⁺) - Symmetric N-H stretch: ~3040 cm⁻¹
  • ν₄(NH₄⁺) - Antisymmetric H-N-H bend: ~1450 cm⁻¹
  • ν₂(NH₄⁺) - Symmetric H-N-H bend: ~1680 cm⁻¹

The frequency shifts in these modes provide information about hydrogen bonding strength and local environment. Stronger hydrogen bonding typically results in red-shifted N-H stretching frequencies [22] [24].

Sulfite Ion Vibrations:

  • ν₃(SO₃²⁻) - Antisymmetric S-O stretch: ~1050-1200 cm⁻¹
  • ν₁(SO₃²⁻) - Symmetric S-O stretch: ~980 cm⁻¹
  • ν₂(SO₃²⁻) - S-O bending modes: ~450-650 cm⁻¹

The sulfite ion, having C₃ᵥ symmetry in the free state, shows splitting of degenerate modes in the crystal due to site symmetry lowering [25].

Water Molecule Vibrations (in monohydrate):

  • ν(O-H) - O-H stretch: ~3420 cm⁻¹
  • δ(H-O-H) - H-O-H bend: ~1640 cm⁻¹

Raman Spectroscopy Characteristics

Raman spectroscopy provides complementary vibrational information with different selection rules:

Sulfite Ion Raman Activity:
The symmetric S-O stretching mode at ~980 cm⁻¹ represents the most intense feature in the Raman spectrum [21] [26] [27]. This mode is highly Raman-active due to the polarizability changes during the symmetric breathing motion of the sulfite tetrahedron.

Surface-Enhanced Raman Spectroscopy (SERS):
Recent studies have demonstrated significant enhancement of ammonium sulfite Raman signals using SERS techniques, with enhancement factors of approximately 6 [28]. This enhancement is particularly pronounced for the sulfite symmetric stretching mode.

Temperature Dependence:
Low-temperature Raman studies (20 K) have been performed to reduce thermal broadening and resolve fine structural details [23]. These studies, supported by density functional theory calculations, provide detailed assignments of vibrational modes.

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy provides information about nuclear environments and dynamic behavior:

¹⁴N NMR of Ammonium:
Nitrogen-14 NMR of ammonium salts reveals quadrupole coupling parameters that provide insight into the local electric field gradient. The quadrupole coupling constant (CQ) and asymmetry parameter (ηQ) are sensitive to hydrogen bonding and crystal field effects [29].

Typical characteristics include:

  • Line broadening due to quadrupole relaxation
  • Temperature-dependent line widths
  • Multiple nitrogen environments in cases of crystallographic disorder

³³S NMR of Sulfite:
Sulfur-33 NMR provides direct information about the sulfite environment [30] [31]. Key features include:

  • Chemical shift referenced to ammonium sulfate standard
  • Line width dependent on local symmetry
  • Coupling to adjacent nuclei

¹H NMR Observations:
Proton NMR reveals multiple environments corresponding to:

  • Ammonium protons with characteristic chemical shifts
  • Water protons in hydrated forms
  • Exchange phenomena at elevated temperatures

Spectroscopic Evidence for Hydrogen Bonding

The spectroscopic data provide direct evidence for hydrogen bonding networks:

IR Evidence:

  • Frequency shifts in N-H and O-H stretching regions
  • Band broadening due to hydrogen bonding
  • Combination and overtone bands indicating coupling between modes

Raman Evidence:

  • Polarization changes in sulfite modes due to local environment
  • Lattice mode appearance below 400 cm⁻¹
  • Temperature-dependent frequency shifts

NMR Evidence:

  • Chemical shift changes due to hydrogen bonding
  • Relaxation behavior indicating molecular dynamics
  • Exchange broadening at elevated temperatures

The comprehensive spectroscopic characterization confirms the complex hydrogen bonding network in ammonium sulfite monohydrate and provides quantitative measures of bond strengths and molecular dynamics. These studies establish ammonium sulfite as a compound with rich structural chemistry dominated by extensive intermolecular interactions.

ParameterAnhydrous FormMonohydrate Form
Molecular Formula(NH₄)₂SO₃(NH₄)₂SO₃·H₂O
Molecular Weight (g/mol)116.14134.16
Crystal SystemNot well characterizedMonoclinic
Density (g/cm³)Not reported1.41
Melting Point (°C)65 (decomposes)60-70 (decomposes)
Refractive IndexNot reported1.515
Hygroscopic NatureYes, highly hygroscopicYes, highly hygroscopic
Spectroscopic MethodVibrational Mode/AssignmentFrequency/Chemical ShiftComments
Infrared Spectroscopy (IR)ν₃(NH₄⁺) - Antisymmetric N-H stretch~3200-3400 cm⁻¹Characteristic of ammonium ion
Infrared Spectroscopy (IR)ν₁(NH₄⁺) - Symmetric N-H stretch~3040 cm⁻¹Hydrogen bonding affects frequency
Infrared Spectroscopy (IR)ν₃(SO₃²⁻) - Antisymmetric S-O stretch~1050-1200 cm⁻¹Multiple bands due to site symmetry
Infrared Spectroscopy (IR)ν₄(SO₃²⁻) - Symmetric S-O stretch~980 cm⁻¹Sharp band, diagnostic
Raman Spectroscopyνₛ(SO₃²⁻) - Symmetric S-O stretch~980 cm⁻¹Enhanced by SERS techniques
Raman Spectroscopyν(O-H) - Water O-H stretch~3420 cm⁻¹Present only in hydrated form
Nuclear Magnetic Resonance (NMR)¹⁴N NMR (ammonium)Quadrupole coupling observedTemperature dependent line width
Nuclear Magnetic Resonance (NMR)³³S NMR (sulfite)Referenced to (NH₄)₂SO₄Used as reference standard
Hydrogen Bond TypeTypical Bond Length (Å)Bond Strength (kJ/mol)Structural Role
N-H···O (Ammonium to Sulfite)2.80-3.1020-35Primary stabilization
N-H···O (Ammonium to Water)2.90-3.2015-25Hydration shell formation
O-H···O (Water to Sulfite)2.70-2.9025-40Water molecule integration
Cooperative NetworksMultiple distances30-40 (total)Three-dimensional framework

Physical Description

Liquid

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

98.99901420 g/mol

Monoisotopic Mass

98.99901420 g/mol

Heavy Atom Count

5

UNII

8LF589Y5GD

Related CAS

17026-44-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 52 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 45 of 52 companies with hazard statement code(s):;
H314 (55.56%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (42.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (44.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (28.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

17026-44-7
10196-04-0

Use Classification

Cosmetics -> Preservative

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Wholesale and retail trade
Sulfurous acid, ammonium salt (1:2): ACTIVE

Dates

Last modified: 08-15-2023

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